N-(3-acetylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(3-acetylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
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Biological Activity
N-(3-acetylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dihydropyridine core substituted with an acetylphenyl group and a methylbenzyl group. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various dihydropyridine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against a range of pathogens.
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Compound A | Staphylococcus aureus | 15.625 μM | Inhibition of protein synthesis |
Compound B | Escherichia coli | 31.25 μM | Disruption of cell wall synthesis |
This compound | TBD | TBD | TBD |
Dihydropyridine derivatives often exert their antimicrobial effects through several mechanisms:
- Inhibition of Protein Synthesis : Compounds may interfere with ribosomal function, leading to reduced protein production.
- Disruption of Cell Wall Synthesis : Some derivatives can hinder the formation of peptidoglycan layers in bacterial cell walls.
- Biofilm Inhibition : Certain compounds have shown efficacy in disrupting biofilm formation, which is critical for the survival and resistance of many pathogens.
Case Studies
A case study involving a structurally similar compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value that indicates strong potential for clinical application.
Case Study Summary
- Study Focus : Evaluation of antimicrobial properties against MRSA.
- Findings : The compound exhibited an MIC comparable to established antibiotics, suggesting that it could serve as a viable alternative in treating resistant infections.
Research Findings
Research has indicated that modifications in the substituents on the dihydropyridine core can lead to enhanced biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the efficacy and selectivity of these compounds.
Table 2: Structure-Activity Relationships
Substituent | Effect on Activity |
---|---|
Acetyl Group | Increases lipophilicity |
Methyl Group | Enhances binding affinity |
Benzyl Group | Modulates bioavailability |
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-3-4-7-18(15)13-24-14-19(10-11-21(24)26)22(27)23-20-9-5-8-17(12-20)16(2)25/h3-12,14H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASSDUQNIBRLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.